

An In-depth Technical Guide to the Identification and Properties of Decane Isomers

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Compound of Interest

Compound Name: *3-Ethyl-2,3,4-trimethylpentane*

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For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the 75 constitutional isomers of decane ($C_{10}H_{22}$), focusing on their physical properties and the experimental methodologies used for their identification and characterization. The information presented is intended to be a valuable resource for professionals in chemistry, materials science, and pharmacology who require detailed knowledge of these saturated hydrocarbons.

Introduction to Decane Isomers

Decane is an alkane with the chemical formula $C_{10}H_{22}$. Beyond the straight-chain n-decane, there are 74 structural isomers, each with the same molecular formula but differing in the arrangement of their carbon atoms. This structural diversity leads to variations in their physical and chemical properties, which can be significant in various applications, from fuel composition to their use as solvents or in organic synthesis. The degree of branching in the carbon chain is a key determinant of these properties.

Physical Properties of Selected Decane Isomers

The physical properties of decane isomers, such as boiling point, melting point, and density, are heavily influenced by their molecular structure. Generally, increased branching leads to a lower boiling point due to a reduction in the surface area available for intermolecular van der Waals forces. Conversely, more compact and symmetrical molecules tend to have higher

melting points. Below is a compilation of these properties for n-decane and a selection of its isomers.

Isomer Name	IUPAC Name	Boiling Point (°C)	Melting Point (°C)	Density (g/cm ³ at 20°C)
n-Decane	Decane	174.1[1]	-29.7[1]	0.730[2]
Isodecane	2-Methylnonane	166.9[3]	-74.6[3]	0.726[4]
---	3-Methylnonane	167.9[5]	-84.8	0.732[6]
---	4-Methylnonane	166.0	-	0.732
---	5-Methylnonane	165.1[7]	-87.7[8]	0.733[8]
---	2,4-Dimethyloctane	156.4[9][10]	-83.15[10]	0.726[11]
---	2,6-Dimethyloctane	158-160[12][13]	-	0.730[12]
---	3,4-Dimethyloctane	166	-	-
---	4,5-Dimethyloctane	162.14	-53.99	0.743
---	2,2,3,3-Tetramethylhexane	164	-119	0.74
---	2,2,5,5-Tetramethylhexane	137.25	-12.6	0.7212
---	2,3,4,5-Tetramethylhexane	-	-	-
---	3,3,4,4-Tetramethylhexane	-	-	-

Experimental Protocols for Isomer Identification

The identification and differentiation of decane isomers rely on a combination of chromatographic and spectroscopic techniques.

Gas Chromatography (GC) and Gas Chromatography-Mass Spectrometry (GC-MS)

GC is a primary technique for separating the volatile isomers of decane. The retention time of each isomer is dependent on its boiling point and interaction with the stationary phase of the GC column. Coupling GC with a mass spectrometer (GC-MS) allows for the identification of each separated isomer based on its mass spectrum.

Experimental Protocol for GC-MS Analysis of Decane Isomers:

- Instrumentation: A gas chromatograph coupled to a mass spectrometer (e.g., Agilent 7890A GC with a 5975C MSD).
- Sample Preparation:
 - Dilute the sample containing decane isomers in a high-purity volatile solvent such as hexane or pentane.
 - The typical concentration range is 10-100 µg/mL.
 - Transfer the prepared sample into a 1.5 mL glass autosampler vial.
- GC Conditions:
 - Column: A non-polar capillary column, such as a DB-5ms or HP-5ms (30 m x 0.25 mm internal diameter, 0.25 µm film thickness), is suitable for separating hydrocarbon isomers. For enhanced separation of closely boiling isomers, a longer column (e.g., 60 m) or a column with a different stationary phase may be employed.
 - Carrier Gas: Helium at a constant flow rate of 1.0-1.5 mL/min.
 - Inlet: Split/splitless injector, operated in split mode with a split ratio of 50:1. The injector temperature should be set to 250°C.

- Oven Temperature Program:
 - Initial temperature: 40°C, hold for 5 minutes.
 - Ramp: Increase temperature at a rate of 5°C/min to 200°C.
 - Hold: Maintain 200°C for 5 minutes.
- MS Conditions:
 - Ionization Mode: Electron Ionization (EI) at 70 eV.
 - Mass Range: Scan from m/z 35 to 350.
 - Ion Source Temperature: 230°C.
 - Quadrupole Temperature: 150°C.
- Data Analysis:
 - Identify peaks in the total ion chromatogram (TIC).
 - Compare the mass spectrum of each peak to a reference library (e.g., NIST) for tentative identification.
 - Confirm the identity by comparing the retention time and mass spectrum with those of a certified reference standard.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for the structural elucidation of organic molecules, including the detailed analysis of decane isomers. ^1H and ^{13}C NMR provide information about the chemical environment of each hydrogen and carbon atom, respectively, allowing for the differentiation of isomers based on their unique branching patterns.

Experimental Protocol for NMR Analysis of Decane Isomers:

- Instrumentation: A high-resolution NMR spectrometer (e.g., Bruker Avance III 400 MHz or higher).

- Sample Preparation:

- Dissolve approximately 5-10 mg of the purified isomer in 0.5-0.7 mL of a deuterated solvent (e.g., chloroform-d, CDCl_3).
- Add a small amount of tetramethylsilane (TMS) as an internal standard (0 ppm).
- Transfer the solution to a 5 mm NMR tube.

- ^1H NMR Spectroscopy:

- Experiment: Standard one-dimensional proton NMR.
- Parameters:
 - Pulse sequence: zg30
 - Number of scans: 16-64 (depending on sample concentration)
 - Relaxation delay (d1): 1-2 seconds
 - Acquisition time: ~3-4 seconds
- Data Processing: Apply Fourier transform, phase correction, and baseline correction. Integrate the signals to determine the relative number of protons.

- ^{13}C NMR Spectroscopy:

- Experiment: Proton-decoupled ^{13}C NMR.
- Parameters:
 - Pulse sequence: zgpg30
 - Number of scans: 1024 or more (due to the low natural abundance of ^{13}C)
 - Relaxation delay (d1): 2-5 seconds

- Data Processing: Apply Fourier transform with a line broadening of 1-2 Hz, phase correction, and baseline correction.
- Advanced NMR Experiments (for complex isomers):
 - DEPT (Distortionless Enhancement by Polarization Transfer): To differentiate between CH, CH₂, and CH₃ groups.
 - COSY (Correlation Spectroscopy): To identify proton-proton couplings and establish connectivity.
 - HSQC (Heteronuclear Single Quantum Coherence): To correlate protons with their directly attached carbons.
 - HMBC (Heteronuclear Multiple Bond Correlation): To identify long-range (2-3 bond) correlations between protons and carbons, which is crucial for establishing the carbon skeleton.
- Data Interpretation:
 - Analyze the chemical shifts (δ) in both ¹H and ¹³C spectra. Protons in alkanes typically resonate between 0.5 and 2.0 ppm, while carbons resonate between 10 and 60 ppm.
 - The multiplicity (splitting pattern) of signals in the ¹H spectrum provides information about neighboring protons.
 - The number of unique signals in the ¹³C spectrum corresponds to the number of non-equivalent carbon atoms, which is a key indicator of molecular symmetry.

Mass Spectrometry (MS) Fragmentation Patterns

For decane isomers, electron ionization (EI) mass spectrometry typically results in extensive fragmentation. The fragmentation patterns can be used to deduce the structure of the isomer.

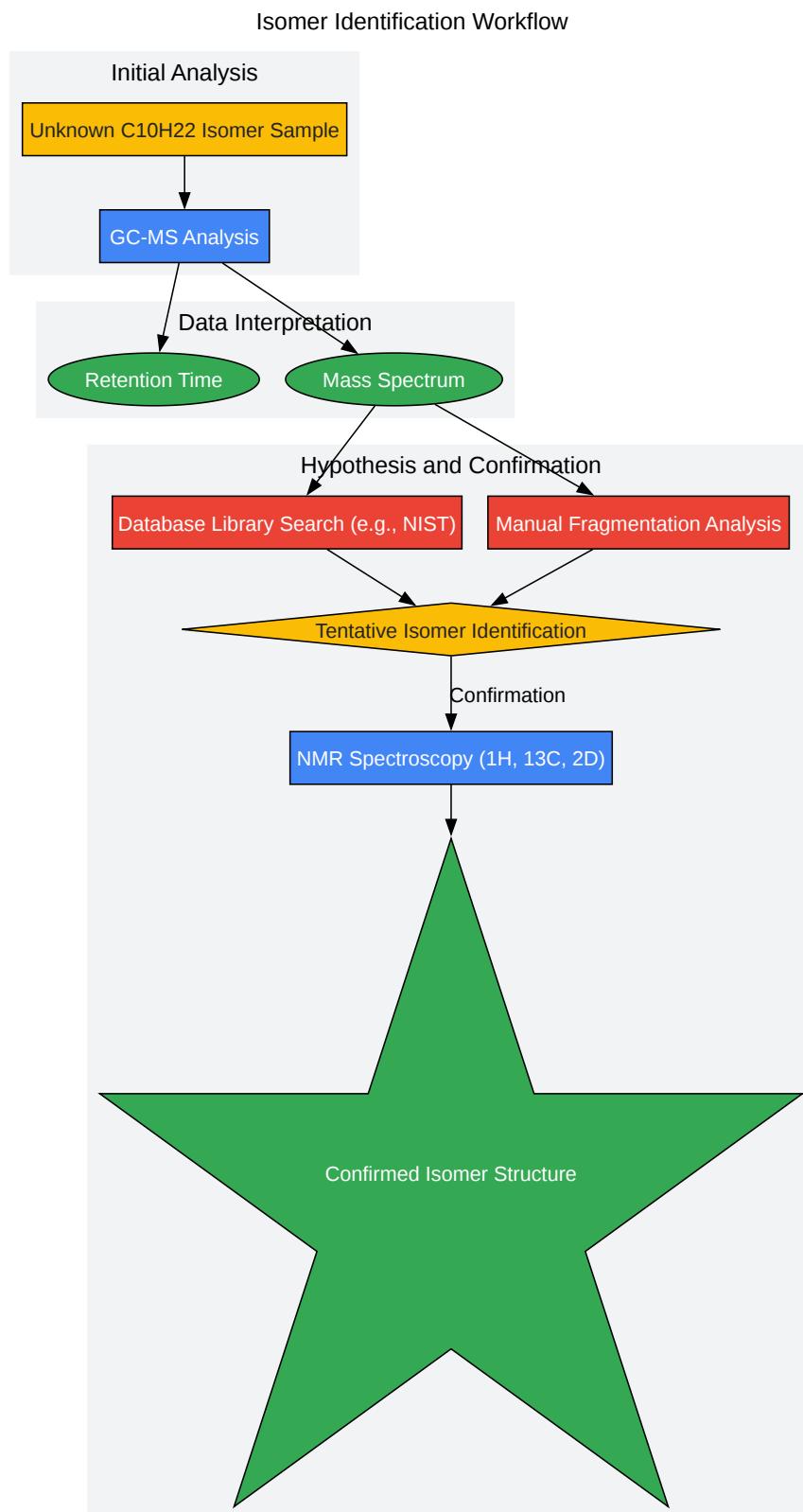
Interpretation of EI-MS Fragmentation:

- Molecular Ion (M⁺): The molecular ion peak for decane isomers is at m/z 142. For branched alkanes, this peak is often weak or absent.

- **Fragmentation at Branch Points:** Branched alkanes tend to fragment at the branch points, leading to the formation of stable secondary or tertiary carbocations.
- **Characteristic Fragment Ions:** The mass spectra of alkanes are characterized by clusters of peaks separated by 14 Da (corresponding to CH_2 groups). Common fragment ions include alkyl carbocations at m/z 29 (C_2H_5^+), 43 (C_3H_7^+), 57 (C_4H_9^+), 71 ($\text{C}_5\text{H}_{11}^+$), and 85 ($\text{C}_6\text{H}_{13}^+$). The relative abundance of these fragments can provide clues about the branching structure. For example, a prominent peak at m/z 57 suggests the presence of a butyl group or the formation of a stable tert-butyl cation.

Logical Workflow for Isomer Identification

The following diagram illustrates a logical workflow for the identification of an unknown decane isomer.

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Caption: A logical workflow for the identification of decane isomers.

Conclusion

The 75 constitutional isomers of decane present a fascinating case study in the relationship between molecular structure and physical properties. Their accurate identification is crucial in many scientific and industrial contexts. The combination of gas chromatography for separation and mass spectrometry and nuclear magnetic resonance spectroscopy for structural elucidation provides a powerful and robust toolkit for the comprehensive analysis of these compounds. This guide has provided both the foundational data and the detailed experimental protocols necessary for researchers and professionals to confidently work with and characterize the diverse family of decane isomers.

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